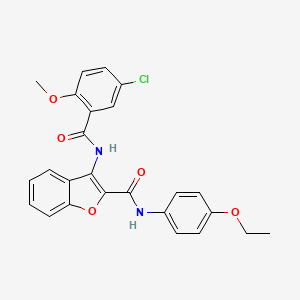
3-(5-chloro-2-methoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-chloro-2-methoxybenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H21ClN2O5 and its molecular weight is 464.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Synthesis and Biological Activities
Novel benzodifuran derivatives have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds exhibit cyclooxygenase (COX-1/COX-2) inhibitory properties, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Endophytic Streptomyces Compounds
A study on compounds isolated from endophytic Streptomyces revealed new benzamide derivatives with no significant activity against glioma cells or antimicrobial growth but highlights the chemical diversity and potential for discovering new molecules with biological activities (Yang et al., 2015).
Molecular Docking and Antituberculosis Study
Benzofuran Derivatives
Research on 3-Methyl-1-Benzofuran-2-Carbohydrazide and its derivatives has shown potential antituberculosis activity, suggesting the application of benzofuran derivatives in developing treatments for tuberculosis. The study emphasizes the importance of molecular structure in biological activity and drug design (Thorat et al., 2016).
Synthesis of Gastroprokinetic Agents
Heteroalicyclic Benzamides
A series of benzamides bearing six- and seven-membered heteroalicycles was prepared, showing potential as gastroprokinetic agents. The direction of the N-benzyl group greatly influences the gastric emptying activity, indicating the role of molecular orientation in therapeutic efficacy (Morie et al., 1995).
Properties
IUPAC Name |
3-[(5-chloro-2-methoxybenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-3-32-17-11-9-16(10-12-17)27-25(30)23-22(18-6-4-5-7-21(18)33-23)28-24(29)19-14-15(26)8-13-20(19)31-2/h4-14H,3H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZRHEDFSIIRCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)
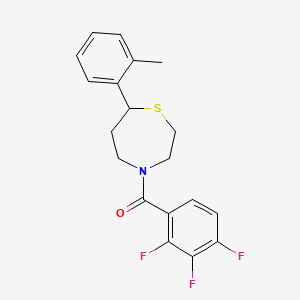
![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)
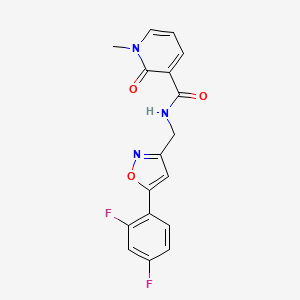
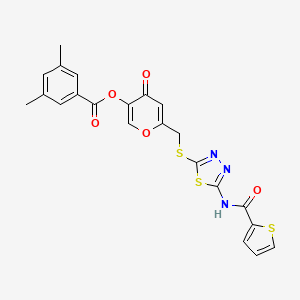

![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)
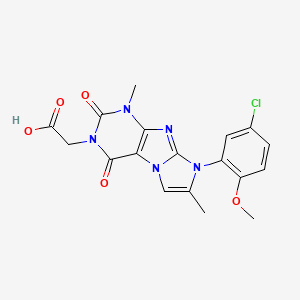
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2372337.png)
